molecular formula C10H14ClN B173241 N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride CAS No. 10408-85-2

N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride

Cat. No.: B173241
CAS No.: 10408-85-2
M. Wt: 183.68 g/mol
InChI Key: HXNHHRJNFKMLPP-UHFFFAOYSA-N
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Description

N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride is a chemical compound that belongs to the class of indane derivatives It is known for its unique structure, which includes an indane backbone with an amine group and a methyl substitution

Mechanism of Action

Target of Action

N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride, also known as 2,3-dihydro-1H-inden-2-yl(methyl)amine(HCl), primarily targets the norepinephrine transporter . This transporter plays a crucial role in the reuptake of norepinephrine, a neurotransmitter involved in regulating attention and responding actions in the brain.

Mode of Action

The compound acts as a highly selective norepinephrine reuptake inhibitor and releasing agent . By inhibiting the reuptake of norepinephrine, it increases the concentration of norepinephrine in the synaptic cleft, leading to prolonged neurotransmitter action.

Result of Action

The primary result of the compound’s action is the prolonged activity of norepinephrine in the brain . This can lead to various effects, such as increased alertness and arousal, and potentially beneficial effects on attention and response actions.

Biochemical Analysis

Biochemical Properties

N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride interacts with several enzymes and proteins. It has been identified as a TAAR1 receptor agonist, an Alpha-2A adrenergic receptor agonist, and as a binding agent at the 5-HT1A and 5-HT2A receptors . The nature of these interactions involves binding to these receptors, which can influence the biochemical reactions within the cell.

Cellular Effects

The effects of this compound on cells are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, its role as a norepinephrine reuptake inhibitor can affect the concentration of norepinephrine in the synaptic cleft, thereby influencing cell signaling .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It binds to various receptors, inhibiting or activating enzymes, and causing changes in gene expression . For example, as a norepinephrine reuptake inhibitor, it prevents the reabsorption of norepinephrine into the presynaptic neuron, increasing the amount of norepinephrine available to bind to receptors on the postsynaptic neuron .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. While specific threshold effects, toxic or adverse effects at high doses are not fully documented, it’s known to reduce nociception and inhibit exploratory activity in mice .

Metabolic Pathways

It’s known to interact with several enzymes and receptors, which suggests it may be involved in multiple metabolic pathways .

Transport and Distribution

Given its interactions with various receptors, it’s likely that it may be transported and distributed via these receptor-mediated pathways .

Subcellular Localization

Given its interactions with various receptors, it’s likely localized to areas of the cell where these receptors are present .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride typically involves the reaction of 2,3-dihydro-1H-inden-2-amine with methylating agents under controlled conditions. One common method includes the use of formaldehyde and dimethylamine in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete methylation of the amine group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. The final product is typically purified through recrystallization or distillation to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or secondary amines. Substitution reactions can result in a variety of N-substituted derivatives.

Scientific Research Applications

N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2-Aminoindane: A structurally similar compound with applications in neurological research.

    N-methyl-2-aminoindane: Another related compound with similar biological activities.

    2,3-Dihydro-1H-inden-2-amine: The parent compound without the methyl substitution.

Uniqueness

N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group can influence its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

N-methyl-2,3-dihydro-1H-inden-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N.ClH/c1-11-10-6-8-4-2-3-5-9(8)7-10;/h2-5,10-11H,6-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXNHHRJNFKMLPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CC2=CC=CC=C2C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401344514
Record name N-Methylindan-2-amine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401344514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10408-85-2
Record name 1H-Inden-2-amine, 2,3-dihydro-N-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10408-85-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methylindan-2-amine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401344514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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